molecular formula C14H26N2O4 B12354747 (1S,2R)-2-Aminocyclohexane-1-carboxylic acid;(1R,2S)-2-aminocyclohexane-1-carboxylic acid

(1S,2R)-2-Aminocyclohexane-1-carboxylic acid;(1R,2S)-2-aminocyclohexane-1-carboxylic acid

Cat. No.: B12354747
M. Wt: 286.37 g/mol
InChI Key: PXKDCBLDZDKYEB-JUKSSJACSA-N
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Description

cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . This compound is a derivative of cyclohexane and contains both an amino group and a carboxylic acid group, making it an amino acid derivative. It is commonly used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups on a cyclohexane ring. This unique structure allows it to interact with specific molecular targets and participate in a variety of chemical reactions, making it valuable in research and industrial applications .

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

(1S,2R)-2-aminocyclohexane-1-carboxylic acid;(1R,2S)-2-aminocyclohexane-1-carboxylic acid

InChI

InChI=1S/2C7H13NO2/c2*8-6-4-2-1-3-5(6)7(9)10/h2*5-6H,1-4,8H2,(H,9,10)/t2*5-,6+/m10/s1

InChI Key

PXKDCBLDZDKYEB-JUKSSJACSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)N.C1CC[C@H]([C@H](C1)C(=O)O)N

Canonical SMILES

C1CCC(C(C1)C(=O)O)N.C1CCC(C(C1)C(=O)O)N

Origin of Product

United States

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